Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate
Overview
Description
Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C13H9ClFNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring substituted with a methyl ester group, a chloro group, and a fluoro group, making it a versatile molecule for various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate typically involves the reaction of 3-chloro-4-fluoroaniline with pyridine-2-carboxylic acid under esterification conditions. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, and a dehydrating agent like thionyl chloride. The reaction mixture is heated under reflux to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, including crystallization and recrystallization, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of different substituted derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Carboxylic acids.
Reduction Products: Amines.
Hydrolysis Products: Carboxylic acid and methanol.
Scientific Research Applications
Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(3-chloro-4-fluorophenyl)pyridine-3-carboxylate: Similar structure but with the ester group at a different position on the pyridine ring.
Methyl 6-(3-chloro-4-fluorophenyl)pyridine-4-carboxylate: Another positional isomer with the ester group at the 4-position.
Methyl 6-(3-chloro-4-fluorophenyl)pyridine-5-carboxylate: Ester group at the 5-position.
Uniqueness
Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups on the phenyl ring enhances its reactivity and potential for diverse chemical transformations. Additionally, the specific positioning of the ester group on the pyridine ring influences its interaction with molecular targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c1-18-13(17)12-4-2-3-11(16-12)8-5-6-10(15)9(14)7-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPARECUCAOADO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC(=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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